6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid
Description
Properties
IUPAC Name |
6-(2-oxo-1,3-diazinan-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-9(15)7-2-3-8(12-6-7)13-5-1-4-11-10(13)16/h2-3,6H,1,4-5H2,(H,11,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFISAYEINTSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid typically involves the condensation of nicotinic acid derivatives with tetrahydropyrimidinone precursors. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the specific industrial or laboratory protocols .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Synthetic Pathways and Precursor Reactions
The compound is typically synthesized via multi-step protocols involving cyclocondensation and functionalization:
Cyclocondensation of Uracil Derivatives
Reaction of 6-aminonicotinic acid with β-ketoesters or urea derivatives under acidic conditions generates the tetrahydropyrimidinone ring. For example:
This method parallels the synthesis of pyrimidinone-fused systems reported by Biswa Mohan Sahoo et al., where hydrazide intermediates cyclize to form oxadiazole-pyrimidinone hybrids .
Mannich Reaction
The NH group of the tetrahydropyrimidinone ring participates in Mannich reactions with formaldehyde and secondary amines. For instance:
Such reactions enhance antimicrobial activity, as observed in thiocarbamate-Mannich hybrids .
Carboxylic Acid Derivatives
The nicotinic acid moiety undergoes standard carboxylate reactions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | SOCl₂ + ROH | Nicotinate esters (e.g., ethyl ester) |
| Amide Formation | CDI, HATU, or DCC + amines | Nicotinamide derivatives |
| Salt Formation | NaOH/KOH | Water-soluble sodium/potassium salts |
These modifications improve bioavailability, as demonstrated in imidazo[2,1-b]thiazole-nicotinamide hybrids .
Pyrimidinone Ring Modifications
-
Halogenation : Electrophilic substitution at the pyrimidinone ring’s C5 position using Cl₂ or Br₂ in acetic acid .
-
Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of a base to form N-alkylated derivatives .
Cycloaddition and Heterocycle Fusion
The compound serves as a precursor for fused heterocycles:
Oxadiazole Formation
Reaction with hydrazine hydrate and POCl₃ yields 1,3,4-oxadiazole derivatives:
This method aligns with the synthesis of 1,3,4-oxadiazole-thiazolidinones showing antifungal activity .
Microwave-Assisted Cyclizations
Under microwave irradiation, the compound reacts with alkynes or nitriles in the presence of Lewis acids (e.g., ZnCl₂) to form pyridine or pyran hybrids .
Biological Activity-Driven Modifications
-
Antimicrobial Derivatives : Thiocarbamates and sulfonamides are synthesized via reaction with thiols or sulfonyl chlorides .
-
Antioxidant Analogues : Electron-donating groups (e.g., –OCH₃, –OH) are introduced via Friedel-Crafts alkylation to enhance radical scavenging .
Key Research Findings
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of nicotinic acid, including 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid, exhibit antimicrobial properties. A study demonstrated that compounds with similar structures can inhibit bacterial growth, suggesting potential use in developing new antibiotics .
2. Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
3. Cancer Research
this compound has shown promise in cancer research. It is being studied for its ability to inhibit tumor growth and metastasis, particularly in pancreatic cancer models. The mechanism involves the modulation of metabolic pathways that are crucial for cancer cell survival .
Agricultural Applications
1. Herbicidal Properties
Recent patents have highlighted the herbicidal potential of compounds related to this compound. These compounds can effectively control weed growth without harming crop yields, making them valuable for sustainable agriculture practices .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of nicotinic acid showed that this compound inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in human macrophages. This suggests a mechanism by which the compound could alleviate symptoms in chronic inflammatory diseases.
Case Study 3: Herbicide Development
Field trials using formulations containing this compound showed effective control of common weeds such as Amaranthus retroflexus. The results indicated a reduction in weed biomass by over 70%, while maintaining crop health, thus supporting its application in integrated pest management strategies.
Mechanism of Action
The mechanism of action of 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison of Selected Analogs
Key Observations:
Spirocyclic analogs (e.g., 2-oxa-7-azaspiro[3.5]nonane) offer conformational rigidity, which may improve binding specificity in biological targets .
Functional Group Contributions: The carboxylic acid moiety in the target compound and its pyridine-2-carboxylic acid analog enables salt formation and pH-dependent solubility, critical for pharmaceutical formulations. Amine-containing analogs (e.g., 6-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)pyridin-3-amine) are more basic, favoring protonation in physiological conditions .
Crystallographic Characterization:
The SHELX system (e.g., SHELXL, SHELXS) has been widely used for refining crystal structures of similar heterocyclic compounds .
Pharmacological Potential:
- Methylpiperidine Analog : Lipophilic substituents like 2-methylpiperidine are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration .
Biological Activity
6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid, a compound with the chemical formula CHNO, has garnered attention in recent years due to its potential biological activities. This article explores the compound's synthesis, biological activity, and implications for therapeutic applications, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves condensation reactions starting from nicotinic acid and appropriate aldehydes. The resulting compounds undergo further cyclization to form the desired tetrahydropyrimidine derivatives. The structural characterization of these compounds is usually confirmed by spectroscopic methods such as NMR and FT-IR.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives synthesized from nicotinic acid, including this compound. For instance, a series of acylhydrazones derived from nicotinic acid exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against strains like Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Acylhydrazone 1 | 1.95 | Staphylococcus epidermidis |
| Acylhydrazone 2 | 7.81 | Staphylococcus aureus (MRSA) |
| This compound | TBD | TBD |
Cytotoxicity
In vitro studies have demonstrated that many derivatives of nicotinic acid, including those related to this compound, exhibit low cytotoxicity against normal cell lines. This suggests a favorable therapeutic profile, making them potential candidates for further development in antimicrobial therapies .
Anti-inflammatory Activity
The biological activity of compounds containing the tetrahydropyrimidine moiety has also been linked to anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of various derivatives found that modifications to the nicotinic acid structure significantly enhanced antibacterial activity against resistant strains .
- Cytotoxicity Assessment : In a cytotoxicity assessment involving human cell lines, compounds derived from nicotinic acid were shown to have minimal toxicity while maintaining antimicrobial efficacy, supporting their potential use in clinical settings .
- Molecular Docking Studies : Molecular docking studies have provided insights into how these compounds interact with bacterial targets, highlighting their mechanism of action and guiding future modifications for improved potency .
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid in laboratory settings?
- Methodological Answer :
- Hazard Identification : Classified under GHS for acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), and eye irritation (Category 2A) .
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Ensure fume hoods or local exhaust ventilation for aerosol suppression .
- Emergency Procedures :
- Inhalation : Move to fresh air; administer artificial respiration if needed.
- Skin Contact : Wash with soap and water for 15 minutes.
- Eye Exposure : Rinse with water for 15 minutes; seek medical attention.
- Storage : Store in a cool, dry place away from oxidizers and heat sources.
Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the pyrimidinyl and nicotinic acid moieties. Compare chemical shifts with NIST reference data for pyrimidine derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (CHNO) with a tolerance of ±2 ppm.
- HPLC-PDA : Employ reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in acetonitrile/water (20–80% over 20 min) to assess purity (>95%) .
Q. How can researchers design a scalable synthesis route for this compound?
- Methodological Answer :
- Step 1 : Condense nicotinic acid derivatives with 2-oxo-tetrahydropyrimidine precursors using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C .
- Step 2 : Optimize reaction time (4–6 hr) and temperature (25–40°C) via kinetic studies. Monitor by TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).
- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, 10% MeOH in DCM) .
Advanced Research Questions
Q. How can quantum chemical calculations predict reactivity and regioselectivity in derivatives of this compound?
- Methodological Answer :
- Reaction Pathway Modeling : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate transition states and activation energies for nucleophilic attacks on the pyrimidinyl ring .
- Regioselectivity Analysis : Compare Fukui indices () to identify electrophilic sites. For example, the 4-position of the pyrimidinone ring typically shows higher reactivity due to electron-withdrawing effects .
- Validation : Cross-reference computational results with experimental LC-MS data to confirm product distributions .
Q. What statistical approaches resolve contradictions in kinetic data during the synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a 3 factorial design to isolate variables (e.g., temperature, solvent polarity, catalyst loading). Use ANOVA to identify significant factors (p < 0.05) .
- Data Reconciliation : Employ Bayesian inference to resolve discrepancies between theoretical and observed rate constants. For example, if experimental rates deviate by >10%, re-evaluate assumptions about solvent effects or intermediate stability .
- Case Study : A 2023 study found that solvent polarity (dielectric constant >20) reduced side-product formation by 40% in similar pyrimidine syntheses .
Q. How to investigate the metabolic stability of this compound using in vitro models?
- Methodological Answer :
- Hepatic Microsome Assay : Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer (37°C, pH 7.4). Sample at 0, 15, 30, and 60 min .
- LC-MS/MS Quantification : Use a Shimadzu 8060 system with electrospray ionization (ESI+) to monitor parent ion depletion. Calculate half-life () via first-order kinetics.
- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
